molecular formula C7H8BrNOS B2493049 (3-Bromophenyl)(imino)methyl-lambda6-sulfanone CAS No. 1789700-09-9

(3-Bromophenyl)(imino)methyl-lambda6-sulfanone

Cat. No.: B2493049
CAS No.: 1789700-09-9
M. Wt: 234.11
InChI Key: WJVBEFFLTYIYPW-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(imino)methyl-lambda6-sulfanone: is a chemical compound with the molecular formula C7H8BrNOS and a molecular weight of 234.11 g/mol It is known for its unique structure, which includes a bromophenyl group, an imino group, and a lambda6-sulfanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 3-bromobenzaldehyde with a sulfonamide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (3-Bromophenyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (3-Bromophenyl)(imino)methyl-lambda6-sulfanone is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development .

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it useful in the synthesis of polymers, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions disrupt normal cellular processes, leading to the compound’s bioactivity.

Comparison with Similar Compounds

  • (4-Bromophenyl)(imino)methyl-lambda6-sulfanone
  • (3-Bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone

Comparison: (3-Bromophenyl)(imino)methyl-lambda6-sulfanone is unique due to its specific substitution pattern and the presence of the lambda6-sulfanone group. Compared to (4-Bromophenyl)(imino)methyl-lambda6-sulfanone, the position of the bromine atom affects its reactivity and binding properties . The presence of the chlorosulfonyl group in (3-Bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone introduces additional reactivity, making it suitable for different applications .

Properties

IUPAC Name

(3-bromophenyl)-imino-methyl-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVBEFFLTYIYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1789700-09-9
Record name 1-bromo-3-(S-methylsulfonimidoyl)benzene
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